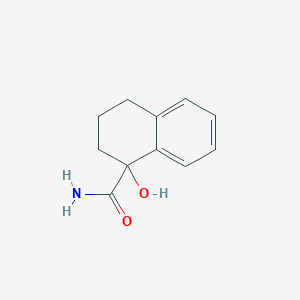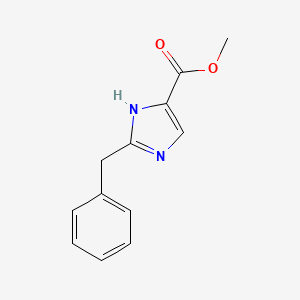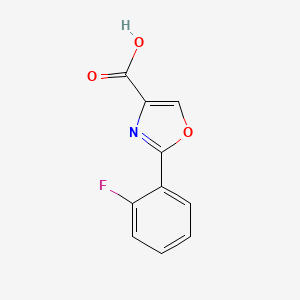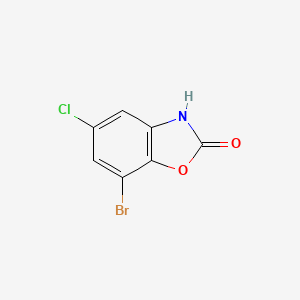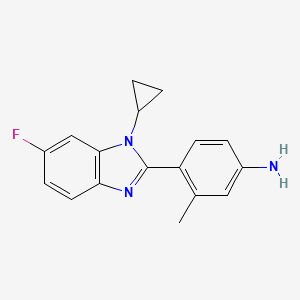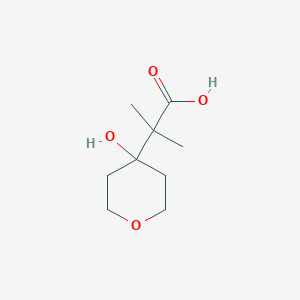![molecular formula C13H17N3 B6615164 1-[(piperidin-3-yl)methyl]-1H-indazole CAS No. 1247043-83-9](/img/structure/B6615164.png)
1-[(piperidin-3-yl)methyl]-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-3-yl)methyl-1H-indazole, or 1-PMI, is a synthetic compound belonging to the indazole family of heterocyclic compounds. 1-PMI is a highly versatile compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. It has been studied extensively for its potential therapeutic effects, as well as its ability to act as a substrate for various enzymes. In addition, 1-PMI has been used in the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and industrial chemicals.
Wissenschaftliche Forschungsanwendungen
1-PMI has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. In addition, 1-PMI has been studied extensively for its potential therapeutic effects. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties, as well as being an effective inhibitor of various enzymes. 1-PMI has also been used in the synthesis of a variety of other compounds, such as peptides and nucleic acids.
Wirkmechanismus
The mechanism of action of 1-PMI is not fully understood. However, it is known that 1-PMI binds to a variety of enzymes and acts as an inhibitor of their activity. In addition, 1-PMI has been found to interact with a variety of other molecules, including proteins, lipids, and carbohydrates. This suggests that 1-PMI may act as an allosteric modulator of a variety of cellular processes.
Biochemical and Physiological Effects
1-PMI has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties, as well as being an effective inhibitor of various enzymes. In addition, 1-PMI has been found to interact with a variety of other molecules, including proteins, lipids, and carbohydrates. This suggests that 1-PMI may act as an allosteric modulator of a variety of cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-PMI has several advantages for use in laboratory experiments. It is a highly versatile compound with a wide range of applications in the fields of medicine, chemistry, and biochemistry. In addition, it has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties, as well as being an effective inhibitor of various enzymes.
However, there are also some limitations to using 1-PMI in laboratory experiments. It is a synthetic compound and is not found naturally in the body, so it may not be as effective as natural compounds. In addition, 1-PMI is not approved for use in humans, so it should not be used in any experiments involving humans.
Zukünftige Richtungen
1-PMI has a wide range of potential applications in the fields of medicine, chemistry, and biochemistry. There are a number of future directions for research involving 1-PMI, including:
• Further exploration of its potential therapeutic effects, including its ability to act as an inhibitor of various enzymes.
• Investigation of its potential as an allosteric modulator of a variety of cellular processes.
• Development of new methods for the synthesis of 1-PMI and related compounds.
• Exploration of its potential applications in the synthesis of a variety of other compounds, such as peptides and nucleic acids.
• Investigation of its potential as a substrate for various enzymes.
• Investigation of its potential applications in the synthesis of pharmaceuticals, agrochemicals, and industrial chemicals.
• Exploration of its potential use in the treatment of various diseases, such as cancer and infectious diseases.
Synthesemethoden
1-PMI can be synthesized through several different methods. The most commonly used method is the reaction of piperidine with 1-bromoindazole in the presence of a base such as sodium hydroxide. This reaction yields 1-PMI as the major product, with minor amounts of other products such as 1-bromoindazole, 1-chloroindazole, and 1-iodoindazole. Other methods of synthesis include the reaction of piperidine with 1-chloroindazole or 1-iodoindazole, as well as the reaction of 1-bromoindazole with a variety of alkyl halides.
Eigenschaften
IUPAC Name |
1-(piperidin-3-ylmethyl)indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-6-13-12(5-1)9-15-16(13)10-11-4-3-7-14-8-11/h1-2,5-6,9,11,14H,3-4,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVWGEAMAQOPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

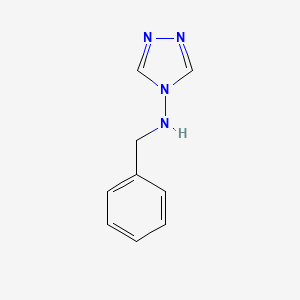
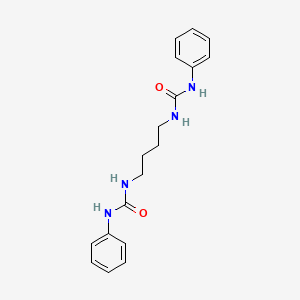
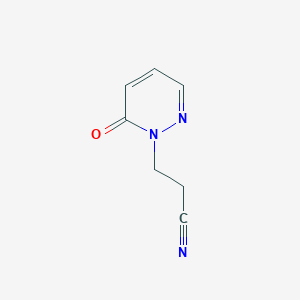
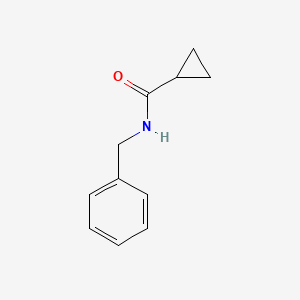
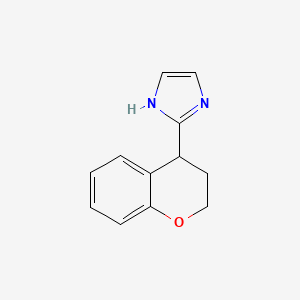
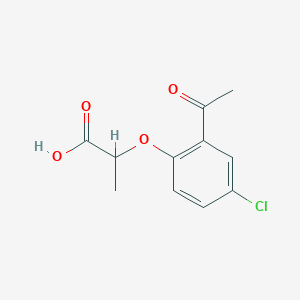
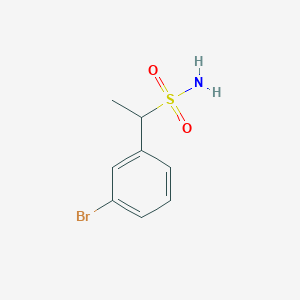
![4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one](/img/structure/B6615170.png)
